2-Bromo-2-methylbutane

説明

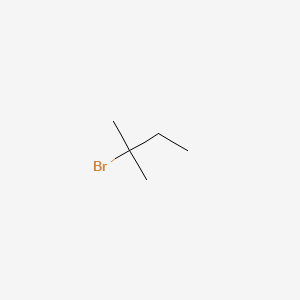

Structure

3D Structure

特性

IUPAC Name |

2-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUWCKCVTDSMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060146 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-36-8 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NV4Z4Y7YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Spectra of 2-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-2-methylbutane, along with a detailed analysis of its spectroscopic data. This information is critical for its application in research, particularly in organic synthesis and drug development, where a thorough understanding of a molecule's characteristics is paramount.

Core Chemical and Physical Properties

This compound, also known as tert-amyl bromide, is a tertiary alkyl halide. Its core properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molecular Weight | 151.04 g/mol [1] |

| CAS Number | 507-36-8[2] |

| Appearance | Colorless to light yellow or brown liquid |

| Boiling Point | 107-108 °C[2] |

| Density | 1.182 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.442 |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1.05 | Triplet | 3H | -CH₂CH₃ |

| 1.75 | Singlet | 6H | -C(Br)(CH₃ )₂ |

| 1.95 | Quartet | 2H | -CH₂ CH₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 11.5 | -CH₂C H₃ |

| 34.0 | -C H₂CH₃ |

| 36.5 | -C(Br)(C H₃)₂ |

| 67.0 | -C (Br)(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and the overall fingerprint of the molecule. The main absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (CH₃) |

| 1380 | Medium | C-H bend (CH₃) |

| 1260 | Strong | C-C skeletal vibration |

| 690 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Intensity | Assignment |

| 152 | Low | [M+2]⁺• (Molecular ion with ⁸¹Br) |

| 150 | Low | [M]⁺• (Molecular ion with ⁷⁹Br) |

| 123 | Medium | [M - C₂H₅]⁺ (with ⁸¹Br) |

| 121 | Medium | [M - C₂H₅]⁺ (with ⁷⁹Br) |

| 71 | High | [C₅H₁₁]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Reaction Pathways

This compound, as a tertiary alkyl halide, readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The mechanisms for these pathways are visualized below.

References

An In-depth Technical Guide to 2-Bromo-2-methylbutane (CAS: 507-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Bromo-2-methylbutane (tert-Amyl bromide), a key alkyl halide intermediate in organic synthesis and pharmaceutical development. It covers its physicochemical properties, synthesis protocols, characteristic reactions, and primary applications. Detailed information on safety, handling, and spectroscopic data is also presented. This guide is intended to serve as a core reference for professionals engaged in chemical research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as tert-Amyl bromide, is a tertiary alkyl halide.[1][2] Its structure consists of a butane (B89635) chain with a bromine and a methyl group attached to the second carbon atom.[3] This tertiary structure significantly influences its chemical reactivity, favoring SN1 and E1 reaction pathways.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Synonyms | tert-Amyl bromide, tert-Pentyl bromide, 2-Methyl-2-bromobutane[4][5][6] |

| CAS Number | 507-36-8[4][7] |

| EC Number | 208-071-1[4] |

| Molecular Formula | C₅H₁₁Br[4][7] |

| SMILES | CCC(C)(C)Br[7] |

| InChI Key | JOUWCKCVTDSMHF-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 151.04 g/mol [1][4][7] |

| Appearance | Colorless to light brown liquid[2][3][4] |

| Boiling Point | 107-108 °C[4][5][8] |

| Melting Point | -105.4 °C (estimate)[2][4] |

| Density | 1.182 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.4423[8] |

| Flash Point | 5 °C (41 °F) - closed cup[4] |

| Solubility | Sparingly soluble in water.[3] |

Synthesis and Manufacturing

This compound is typically synthesized via a nucleophilic substitution reaction from its corresponding tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). The reaction involves the protonation of the alcohol's hydroxyl group in the presence of a strong acid, followed by substitution with a bromide ion.

Experimental Protocol: Synthesis from 2-Methyl-2-butanol

This protocol is a representative procedure based on the principles of SN1 reactions for synthesizing tertiary alkyl halides from tertiary alcohols.

Materials:

-

2-methyl-2-butanol

-

Concentrated Hydrobromic Acid (HBr, 48%) or a mixture of Sodium Bromide (NaBr) and concentrated Sulfuric Acid (H₂SO₄)[9]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, cool 2-methyl-2-butanol in an ice bath. Slowly add concentrated hydrobromic acid to the alcohol with constant stirring. If using NaBr and H₂SO₄, the acid is added slowly to the alcohol and NaBr mixture.

-

Reflux: Attach a condenser and heat the mixture under reflux for approximately 45-60 minutes to ensure the reaction goes to completion.[9]

-

Work-up & Isolation: Cool the reaction mixture and transfer it to a separatory funnel. The organic layer (containing the product) is typically the upper layer.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[9]

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils around 107-108 °C.

References

- 1. This compound | C5H11Br | CID 68180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Butane, 2-bromo-2-methyl- [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 507-36-8 [chemicalbook.com]

- 9. collected.jcu.edu [collected.jcu.edu]

Physical properties of 2-Bromo-2-methylbutane

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-methylbutane

This technical guide provides a comprehensive overview of the key physical properties of this compound (tert-amyl bromide), tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and a visualization of a key reaction pathway.

Core Physical and Chemical Properties

This compound is a tertiary alkyl halide.[1] Its physical state at room temperature is a clear, colorless to light brown liquid.[2] Like other alkyl halides, it is generally insoluble in water but soluble in common organic solvents.[3] The carbon-bromine bond in this compound is polar, which results in dipole-dipole interactions between molecules and contributes to its physical properties.[3][4]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molecular Weight | 151.04 g/mol [5] |

| CAS Number | 507-36-8 |

| Appearance | Clear light brown to brown liquid[2] |

| Solubility in Water | Sparingly soluble[2] |

| Thermal and Optical Properties | Value |

| Boiling Point | 107-108 °C at 735-760 mmHg[5][6][7][8] |

| Melting Point | -70.2 °C to -105.4 °C (estimate)[9][10] |

| Flash Point | 5 °C (41 °F) - closed cup[6][7] |

| Density | 1.182 g/mL at 25 °C[6][8] |

| Refractive Index (n20/D) | 1.4423[6][8] |

| Vapor Pressure | 31.0 ± 0.2 mmHg at 25 °C (Predicted)[8] |

Spectral Data Summary

| Spectral Data Type | Key Features |

| ¹H NMR | Spectra available, typically showing signals for the ethyl and two methyl groups.[2][11] |

| ¹³C NMR | Spectra available.[12] |

| Infrared (IR) | IR spectra for liquid film and vapor phase are available.[2][13] |

| Mass Spectrometry | Mass spectral data is available, showing characteristic fragmentation patterns.[2][13][14] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (-10 to 150 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating oil (mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but the top of the test tube remains open to the atmosphere.[15]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[10]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.

-

Record the atmospheric pressure.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound.

Materials:

-

This compound sample

-

Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water

-

Thermostatic water bath set to 25 °C

Procedure:

-

Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.

-

Place the filled pycnometer in the thermostatic water bath at 25 °C for 20 minutes to allow it to reach thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound, insert the stopper, and equilibrate in the water bath at 25 °C for 20 minutes.

-

Wipe the pycnometer dry and weigh it. Record the mass (m₃).

-

The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C (The density of water at 25 °C is approximately 0.99704 g/mL).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper or Pasteur pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone for cleaning

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone, then allow them to dry completely.[17]

-

Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[17]

-

Close the prisms gently and clamp them together.

-

Adjust the mirror or light source to provide optimal illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If a colored band is visible at the borderline, adjust the compensator knob to eliminate the color and sharpen the borderline.

-

Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.[17]

-

Read the refractive index value from the scale.

-

Record the temperature, as refractive index is temperature-dependent. The standard is typically 20 °C (n20/D).

Reaction Pathway Visualization

This compound, being a tertiary alkyl halide, readily undergoes SN1 (unimolecular nucleophilic substitution) reactions. A classic example is its reaction with a weak nucleophile like ethanol.

The reaction proceeds in two main steps:

-

Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation.[12]

-

Nucleophilic attack: The ethanol molecule acts as a nucleophile and attacks the electrophilic carbocation.[18]

-

Deprotonation: A final, rapid deprotonation step by another ethanol molecule (acting as a base) yields the final ether product, 2-ethoxy-2-methylbutane.[18]

Caption: SN1 reaction mechanism of this compound with ethanol.

References

- 1. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. homework.study.com [homework.study.com]

- 4. calnesis.com [calnesis.com]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. collected.jcu.edu [collected.jcu.edu]

- 12. chemist.sg [chemist.sg]

- 13. 2 bromo-2-metbyl butane into 2 -methyl-butan-2-01 | Filo [askfilo.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

- 18. homework.study.com [homework.study.com]

Spectroscopic Analysis of 2-Bromo-2-methylbutane: A Technical Guide

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 2-bromo-2-methylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details expected spectroscopic values, experimental protocols for data acquisition, and a structural representation of the molecule's spectroscopic correlations.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl group) | ~1.0 - 1.2 | Triplet (t) | 3H |

| -CH₂- (ethyl group) | ~1.8 - 2.0 | Quartet (q) | 2H |

| 2 x -CH₃ (gem-dimethyl) | ~1.7 - 1.9 | Singlet (s) | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl group) | ~10 - 15 |

| -C H₂- (ethyl group) | ~35 - 45 |

| C (Br)(CH₃)₂ | ~60 - 70 |

| -C(Br)(C H₃)₂ | ~30 - 40 |

Table 3: IR Absorption Data for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (alkane) | 2850 - 3000 | Strong |

| C-H bending (alkane) | 1370 - 1480 | Medium |

| C-Br stretching | 500 - 750 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound, a liquid at room temperature.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean to remove any external contaminants.

2.1.2. Data Acquisition

-

The NMR spectrometer (e.g., 300 MHz or 500 MHz) is set up and the sample is inserted into the magnet.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming the sample.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer acquisition time are necessary.

2.1.3. Data Processing

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient technique.

-

The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is ensured to be clean and dry. A background spectrum of the clean, empty crystal is collected.

-

A single drop of neat this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

2.2.2. Data Acquisition

-

The sample is brought into firm contact with the ATR crystal using the instrument's pressure clamp.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

A typical resolution of 4 cm⁻¹ is used.

2.2.3. Data Processing

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The prominent absorption peaks are identified and their wavenumbers are recorded.

-

The spectrum can be compared with spectral databases for confirmation.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the correlation of its different atoms to the expected NMR and IR signals.

Caption: Molecular structure and spectroscopic correlations for this compound.

Synthesis and Reactions of 2-Bromo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characteristic reactions of 2-bromo-2-methylbutane (tert-amyl bromide), a valuable tertiary alkyl halide intermediate in organic synthesis. This document details a standard laboratory-scale synthetic protocol and explores the compound's reactivity, with a focus on the competing unimolecular substitution (SN1) and elimination (E1) pathways.

Synthesis of this compound

This compound is typically synthesized from its corresponding tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol), via a nucleophilic substitution reaction using hydrobromic acid. The reaction proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation.

Synthesis Signaling Pathway

The synthesis of this compound from 2-methyl-2-butanol follows a well-defined SN1 pathway. The key steps involve the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a stable tertiary carbocation. This carbocation is then attacked by the bromide ion to yield the final product.

Experimental Protocol

This protocol outlines a typical laboratory procedure for the synthesis of this compound from 2-methyl-2-butanol.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional, as a catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, combine 2-methyl-2-butanol and an excess of 48% hydrobromic acid. For every mole of the alcohol, approximately 2 moles of HBr are recommended. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

-

The mixture is refluxed for a period of one to two hours to ensure the reaction goes to completion.

-

After reflux, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.

-

The lower aqueous layer is discarded, and the organic layer containing the crude this compound is retained.

-

The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution to aid in the separation of the layers. During the bicarbonate wash, pressure should be vented frequently from the separatory funnel to release the carbon dioxide gas that evolves.

-

The washed organic layer is transferred to a clean, dry Erlenmeyer flask and dried over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

-

The dried liquid is decanted or filtered into a distillation flask, and the this compound is purified by distillation. The fraction boiling around 106-108 °C is collected.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (Alcohol:HBr) | ~1:2 (molar) | General Procedure |

| Reflux Time | 1-2 hours | General Procedure |

| Boiling Point | 106-108 °C | Product Specification |

| Typical Yield | 70-85% | Literature Values |

Reactions of this compound

As a tertiary alkyl halide, this compound is sterically hindered, which prevents bimolecular substitution (SN2) reactions. Instead, it readily undergoes unimolecular reactions (SN1 and E1) in the presence of weak nucleophiles and bases. These two pathways often compete, and the product distribution is influenced by reaction conditions.

Competing SN1 and E1 Reactions

When this compound is dissolved in a nucleophilic solvent that is also a weak base, such as ethanol (B145695), both substitution and elimination products are formed. The reaction proceeds through a common tertiary carbocation intermediate.

The SN1 pathway involves the attack of the ethanol molecule (acting as a nucleophile) on the carbocation, leading to the formation of an ether, 2-ethoxy-2-methylbutane, after deprotonation.

The E1 pathway involves the ethanol molecule (acting as a base) abstracting a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and yields two possible alkene products:

-

2-Methyl-2-butene: The major elimination product, formed by removing a proton from a secondary carbon, resulting in a more substituted and therefore more stable alkene (Zaitsev's rule).

-

2-Methyl-1-butene: The minor elimination product, formed by removing a proton from a primary carbon.

Experimental Protocol for Solvolysis

Materials:

-

This compound

-

Ethanol (absolute)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

A solution of this compound in absolute ethanol is prepared in a sealed reaction vessel.

-

The reaction mixture is maintained at a constant temperature (e.g., 25 °C) and allowed to react for a sufficient period to ensure significant conversion.

-

Aliquots of the reaction mixture can be taken at different time intervals to monitor the progress of the reaction.

-

The product distribution is analyzed using GC-MS to identify and quantify the amounts of the SN1 product (2-ethoxy-2-methylbutane) and the E1 products (2-methyl-2-butene and 2-methyl-1-butene).

-

The experiment can be repeated at different temperatures to investigate the effect of temperature on the SN1/E1 product ratio.

Quantitative Data for SN1 vs. E1 Reactions

The ratio of substitution to elimination products is sensitive to the reaction conditions.

| Reaction Condition | SN1 Product (%) | E1 Products (%) | Major E1 Isomer | Reference |

| Solvolysis in Ethanol at 25 °C | 64 | 36 | 2-Methyl-2-butene | [1] |

| Reaction with KOH in Ethanol at 70 °C | Minor | Major | 2-Methyl-2-butene | [2] |

Note: With a strong base like potassium hydroxide (B78521) (KOH), the E2 mechanism is favored over E1, leading predominantly to elimination products..[2] Increasing the reaction temperature generally favors elimination over substitution.[1]

Conclusion

This compound is a key substrate for demonstrating and exploring the principles of unimolecular nucleophilic substitution and elimination reactions. Its synthesis from 2-methyl-2-butanol is a straightforward and common undergraduate and research laboratory procedure. The reactivity of this compound is characterized by the formation of a stable tertiary carbocation, which then leads to a mixture of SN1 and E1 products. Understanding the factors that influence the ratio of these products, such as the nature of the nucleophile/base and the reaction temperature, is crucial for controlling the outcome of synthetic procedures involving this versatile intermediate. This guide provides a foundational understanding for researchers and professionals working in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and appropriate storage conditions for 2-bromo-2-methylbutane (tert-amyl bromide). The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and safe handling of this compound.

Core Stability Characteristics

This compound is a tertiary alkyl halide, a class of compounds known for its susceptibility to solvolysis reactions. The stability of this compound is primarily influenced by its tendency to undergo unimolecular nucleophilic substitution (S"N1) and unimolecular elimination (E1) reactions. These reactions proceed through a relatively stable tertiary carbocation intermediate. The rate of these decomposition pathways is highly dependent on the nature of the solvent.

Polar protic solvents, such as water and alcohols, can facilitate the formation of the carbocation intermediate, thereby accelerating the rate of decomposition. Consequently, the choice of solvent is a critical factor in handling and working with this compound to maintain its chemical integrity.

Recommended Storage Conditions

To ensure the long-term stability of this compound and to mitigate safety hazards, the following storage conditions are recommended. These conditions are derived from safety data sheets and general laboratory best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes evaporation and reduces the rate of potential decomposition reactions. |

| Atmosphere | Store in a dry, well-ventilated area. | Prevents hydrolysis from atmospheric moisture and ensures dispersion of flammable vapors. |

| Container | Keep container tightly closed. | Prevents evaporation and exposure to atmospheric moisture. Containers should be carefully resealed after opening and kept upright. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | This compound is a highly flammable liquid with a low flash point. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |

Decomposition Pathways

The primary decomposition pathways for this compound are solvolysis, which can proceed via either substitution (S"N1) or elimination (E1) mechanisms. Both pathways share a common rate-determining step: the formation of a tertiary carbocation.

S"N1 Decomposition Pathway

In the presence of a nucleophilic solvent, this compound can undergo an S"N1 reaction. The solvent molecule acts as the nucleophile, attacking the carbocation intermediate to form a substitution product. The nature of the product is dependent on the solvent used.

An In-depth Technical Guide to 2-Bromo-2-methylbutane (tert-amyl bromide)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromo-2-methylbutane, commonly known as tert-amyl bromide. It covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic chemical reactions, with a focus on nucleophilic substitution and elimination pathways.

Nomenclature and Structure

The common name for the compound is tert-amyl bromide. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name is This compound [1][2]. The structure consists of a butane (B89635) backbone with a bromine and a methyl group attached to the second carbon atom.

-

Molecular Structure: The central carbon is a tertiary carbon, bonded to a bromine atom, two methyl groups, and an ethyl group.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 151.04 g/mol [1] |

| Boiling Point | 107.4 °C[1] |

| Density (d⁰⁰) | 1.2439 g/cm³[1] |

| Refractive Index (nD²⁰) | 1.4430[1] |

| Percent Composition | |

| Carbon (C) | 39.76%[1] |

| Hydrogen (H) | 7.34%[1] |

| Bromine (Br) | 52.90%[1] |

Experimental Protocol: Synthesis of this compound

A common laboratory method for the synthesis of tertiary alkyl halides is the reaction of the corresponding tertiary alcohol with a hydrohalic acid.[4] The following protocol is adapted from the synthesis of tert-butyl bromide from tert-butyl alcohol and can be applied for the synthesis of this compound from 2-methyl-2-butanol (B152257) (tert-amyl alcohol).[5][6]

Reaction:

(CH₃)₂C(OH)CH₂CH₃ + HBr → (CH₃)₂C(Br)CH₂CH₃ + H₂O

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional, used to catalyze the reaction)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Distillation apparatus

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of 2-methyl-2-butanol with 1.25 moles of 48% hydrobromic acid. If catalysis is required, slowly add a small amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture gently under reflux for approximately one hour. During this time, the immiscible this compound will form as an upper layer.

-

Isolation: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The lower aqueous layer should be drained and discarded.

-

Washing:

-

Wash the organic layer with an equal volume of cold water to remove the bulk of the remaining acid.

-

To remove any unreacted alcohol, wash the organic layer with a small volume of cold, concentrated sulfuric acid. This step should be performed carefully as it is an exothermic process.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Finally, wash the organic layer one more time with water.

-

-

Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water. Swirl the flask occasionally for 15-20 minutes.

-

Purification: Decant the dried liquid into a distillation apparatus and perform a simple distillation. Collect the fraction boiling around 107-108 °C.

Chemical Reactions and Signaling Pathways

Due to the tertiary nature of the alkyl halide, this compound readily undergoes Sₙ1 and E1 reactions.[7][8] The stability of the tertiary carbocation intermediate is a key factor driving these reaction pathways.

Sₙ1 (Unimolecular Nucleophilic Substitution):

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), this compound will undergo an Sₙ1 reaction. The reaction proceeds in two steps:

-

Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group, to form a stable tertiary carbocation.

-

Nucleophilic attack: The nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.

E1 (Unimolecular Elimination):

In the presence of a weak base and heat, the E1 reaction competes with the Sₙ1 reaction. The initial step is the same as in the Sₙ1 reaction – the formation of the tertiary carbocation. In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. This results in a mixture of alkenes, with the more substituted alkene being the major product (Zaitsev's rule). For this compound, the possible elimination products are 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[7]

Mandatory Visualizations

Caption: Synthesis of this compound from 2-methyl-2-butanol.

Caption: Competing Sₙ1 and E1 reaction pathways for this compound.

References

- 1. tert-Amyl Bromide [drugfuture.com]

- 2. TERT-AMYL BROMIDE [drugfuture.com]

- 3. tert-amyl bromide - Wikidata [wikidata.org]

- 4. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. Solved Experiment 4 Synthesis of t-amyl chloride Questions | Chegg.com [chegg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

2-Bromo-2-methylbutane molecular weight and formula

Introduction: 2-Bromo-2-methylbutane, also known as tert-amyl bromide, is a tertiary alkyl halide. It serves as a key building block in organic synthesis, primarily utilized in reactions involving nucleophilic substitution and elimination. Its structure consists of a butane (B89635) chain with a bromine atom and a methyl group attached to the second carbon atom. This technical guide provides a summary of its core molecular and physical properties.

Physicochemical and Molecular Data

The fundamental properties of this compound are summarized below. These data are critical for its application in experimental design, particularly for determining reaction conditions and purification methods.

| Property | Value |

| Molecular Formula | C5H11Br[1][2][3][4][5] |

| Molecular Weight | 151.04 g/mol [1][4][5][6][7][8] |

| IUPAC Name | This compound[1] |

| CAS Number | 507-36-8[2][3][6] |

| Appearance | Clear, light brown to brown liquid[9] |

| Density | 1.182 g/mL at 25°C[8] |

| Boiling Point | 107-108°C[6][8] |

| Flash Point | 5°C (41°F) |

| Solubility | Sparingly soluble in water[9] |

Molecular Structure

The structure of this compound features a central tertiary carbon bonded to a bromine atom, a methyl group, an ethyl group, and another methyl group. This steric hindrance around the reactive center influences its chemical behavior, favoring SN1 substitution reactions over SN2 pathways.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

As a common laboratory reagent, this compound is typically synthesized via the reaction of an alcohol with a hydrohalic acid.

Objective: To synthesize this compound from 2-methyl-2-butanol (B152257).

Methodology:

-

Reactant Preparation: 2-methyl-2-butanol (tert-amyl alcohol) is cooled in an ice bath.

-

Reaction: Concentrated hydrobromic acid (HBr) is added dropwise to the cooled alcohol with continuous stirring. The reaction proceeds via an SN1 mechanism where the hydroxyl group is protonated, leaves as water, and the resulting stable tertiary carbocation is attacked by the bromide ion.

-

Separation: The reaction mixture is transferred to a separatory funnel. The lower aqueous layer is removed.

-

Washing: The organic layer is washed sequentially with water, sodium bicarbonate solution (to neutralize excess acid), and finally with a brine solution to aid in drying.

-

Drying: The crude product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

Purification: The final product is purified by distillation, collecting the fraction that boils at approximately 107-108°C.

Caption: Workflow for the synthesis of this compound.

Role in Synthesis

This compound is not involved in biological signaling pathways. Instead, its utility is in organic synthesis, where it acts as a tert-amyl group donor. For instance, it can be used to form Grignard reagents or to introduce a tert-pentyl group onto various substrates through nucleophilic substitution reactions. The enthalpies of solution of this compound have been studied in various alcohols to understand its solvation thermodynamics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Butane, 2-bromo-2-methyl- [webbook.nist.gov]

- 3. Butane, 2-bromo-2-methyl- [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. far-chemical.com [far-chemical.com]

- 7. This compound | C5H11Br | CID 68180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 507-36-8 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Polarity of 2-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the polarity of 2-bromo-2-methylbutane, a key tertiary alkyl halide intermediate in organic synthesis and pharmaceutical development. Understanding its polarity is crucial for predicting its behavior in reaction media, designing purification strategies, and assessing its potential interactions in biological systems.

Core Concepts: Molecular Structure and Polarity

The polarity of a molecule is determined by the spatial arrangement of its atoms and the electronegativity differences between them. In this compound (C₅H₁₁Br), the central carbon atom is bonded to a bromine atom, an ethyl group, and two methyl groups. The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a polar covalent C-Br bond, with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom. This bond is the primary contributor to the molecule's overall polarity.

Although the individual C-H and C-C bonds have low polarity, the asymmetrical, tetrahedral geometry of the molecule prevents the individual bond dipoles from canceling each other out. This results in a net molecular dipole moment, rendering this compound a polar molecule.

Quantitative Polarity Data

The polarity of this compound can be quantified through several experimental parameters, which are summarized in the table below.

| Parameter | Value | Reference |

| Dipole Moment | 2.43 D | [1] |

| Dielectric Constant | 9.10 | [1] |

| Solubility in Water | Sparingly soluble | [2] |

| Refractive Index (n20/D) | 1.4423 | [3] |

| Density (g/mL at 25 °C) | 1.182 | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of a tertiary alcohol with a hydrohalic acid.

Reaction:

3-methylbutan-2-ol + hydrogen bromide → this compound + water[4]

or

2-methyl-2-butanol + HBr → this compound + H₂O[5]

General Experimental Procedure (Adapted from similar syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the tertiary alcohol (e.g., 2-methyl-2-butanol) and an excess of hydrobromic acid.

-

Reflux: Heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water to remove excess acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Saturated sodium chloride solution (brine) to remove residual water.

-

-

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude product by distillation, collecting the fraction at the boiling point of this compound (approximately 107 °C at 735 mm Hg)[3].

-

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Solubility and Miscibility

The polarity of this compound dictates its solubility characteristics. As a polar molecule, it exhibits some solubility in polar solvents. However, the presence of the nonpolar pentyl hydrocarbon chain limits its solubility in highly polar solvents like water, where it is only sparingly soluble[2].

Conversely, it is expected to be miscible with a wide range of organic solvents of low to moderate polarity, such as diethyl ether, dichloromethane, and other halogenated hydrocarbons. This is in accordance with the principle of "like dissolves like," where substances with similar polarities tend to be miscible[6]. The miscibility of this compound with various organic solvents is a critical consideration for its use as a reagent and for the selection of appropriate solvent systems in reactions and purifications.

Applications in Drug Development and Organic Synthesis

The C-Br bond in this compound is a versatile functional group in organic synthesis. Its polarity makes the carbon atom susceptible to nucleophilic attack, facilitating a variety of substitution reactions (typically SN1 for a tertiary halide). This reactivity is harnessed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). It can be used to introduce a tertiary pentyl group into a molecule, which can be a key structural motif in drug candidates.

References

2-Bromo-2-methylbutane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for 2-Bromo-2-methylbutane (tert-Amyl bromide), a key reagent in various chemical syntheses. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling of this highly flammable and irritant chemical.

Chemical and Physical Properties

This compound is a colorless to light brown liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Formula | C5H11Br[3][4] |

| Molecular Weight | 151.04 g/mol [4][5] |

| CAS Number | 507-36-8[4][6] |

| Boiling Point | 107-108 °C[3][5] |

| Flash Point | 5 °C (41 °F) - closed cup[2][3][7] |

| Density | 1.182 g/mL at 25 °C[7][8] |

| Refractive Index | 1.442 at 20 °C[3][7] |

| Appearance | Liquid[3][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictograms:

-

Flame: Flammable

-

Exclamation Mark: Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found in the safety data sheet (SDS).[6] Key preventative measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing appropriate personal protective equipment.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols will vary based on the application, the following general procedures for safe handling and emergency response are mandatory when working with this compound.

Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][9] Containers should be opened and handled with care.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3] The storage area should be designated for flammable liquids.

Accidental Release Measures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[6] Ensure adequate ventilation.[6] Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a suitable container for disposal.[3][6] For large spills, prevent further leakage if it is safe to do so and contain the spill.[6] Do not let the product enter drains.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[10] During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood.[3][9] Eyewash stations and safety showers should be readily available.[3] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[6][9] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6][9] |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10] |

Toxicological Information

Detailed toxicological studies for this compound are limited. However, the available data indicates that it is an irritant to the skin, eyes, and respiratory system.[3] Inhalation may cause symptoms such as coughing and wheezing.[11] Direct contact can lead to redness, itching, and pain.[3] Ingestion can cause nausea, vomiting, and abdominal pain.[12]

Visualized Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key decision-making processes.

Caption: PPE selection workflow for handling this compound.

Caption: Emergency response protocol for a this compound spill.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C5H11Br | CID 68180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. far-chemical.com [far-chemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-溴-2-甲基丁烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 507-36-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. guidechem.com [guidechem.com]

Methodological & Application

Synthesis of 2-Bromo-2-methylbutane from 2-methyl-2-butanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-bromo-2-methylbutane, a valuable tertiary alkyl halide intermediate in organic synthesis, from 2-methyl-2-butanol (B152257) via a nucleophilic substitution reaction. The procedure outlined is suitable for laboratory-scale preparation and is accompanied by relevant data and visualizations to ensure reproducibility and a thorough understanding of the process.

Introduction

The conversion of tertiary alcohols to alkyl halides is a fundamental transformation in organic chemistry. The reaction of 2-methyl-2-butanol with hydrobromic acid proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This mechanism is favored due to the formation of a stable tertiary carbocation intermediate upon protonation of the alcohol and subsequent loss of water.[1][2][3][4] The carbocation is then attacked by the bromide nucleophile to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the starting material and the product.

| Property | 2-methyl-2-butanol (Starting Material) | This compound (Product) |

| Molar Mass ( g/mol ) | 88.15 | 151.04 |

| Boiling Point (°C) | ~102 | 107-108 °C at 735 mmHg |

| Density (g/mL) | ~0.805 | 1.182 at 25 °C |

| Refractive Index (n20/D) | ~1.405 | 1.4423 |

| Expected Yield (%) | - | 75-85% |

Experimental Protocol

This protocol details the synthesis, workup, and purification of this compound.

Materials:

-

2-methyl-2-butanol

-

Concentrated Hydrobromic Acid (48% HBr)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Boiling Chips

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Heating mantle or water bath

-

Simple distillation apparatus

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Glass funnel

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 18.3 mmol of 2-methyl-2-butanol.[5] To this, cautiously add 35.6 mmol of concentrated hydrobromic acid (48%) while swirling the flask in an ice bath to dissipate any heat generated.

-

Reaction: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain the reflux for approximately 1 to 1.5 hours.[6]

-

Workup - Separation: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will be observed: the upper organic layer containing the product and the lower aqueous layer.

-

Workup - Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

-

15 mL of deionized water to remove the bulk of the remaining acid.[7]

-

10 mL of saturated sodium bicarbonate solution to neutralize any residual acid.[8] Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas produced. Check the aqueous layer with pH paper to ensure it is basic.

-

15 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water from the organic layer.

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear and the drying agent no longer clumps together.

-

Purification - Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a few fresh boiling chips. Set up a simple distillation apparatus.

-

Product Collection: Heat the flask gently to distill the product. Collect the fraction that boils in the range of 107-109 °C. Weigh the collected product and calculate the percent yield.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

IR Spectroscopy: The IR spectrum of the product should show the absence of a broad O-H stretching band around 3300 cm⁻¹, which is characteristic of the starting alcohol. The presence of a C-Br stretching band is expected in the fingerprint region.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the structure of the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum can further confirm the carbon framework of the product.

Visualizations

Reaction Mechanism

The SN1 mechanism for the synthesis of this compound from 2-methyl-2-butanol is depicted below.

Caption: SN1 reaction mechanism for the synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

References

- 1. Solved 2-methyl-2-butanol reacts with HBr to form | Chegg.com [chegg.com]

- 2. cram.com [cram.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methylbutane Lab Report - 1572 Words | Bartleby [bartleby.com]

- 5. Solved Find the isolated percent yield of | Chegg.com [chegg.com]

- 6. Solved Organic Chem PreLab.. Due early tomorrow.. please | Chegg.com [chegg.com]

- 7. collected.jcu.edu [collected.jcu.edu]

- 8. scribd.com [scribd.com]

Application Notes and Protocols: SN1 Reaction of 2-Bromo-2-methylbutane with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the SN1 (Substitution Nucleophilic Unimolecular) reaction of 2-bromo-2-methylbutane with methanol (B129727). It includes a detailed theoretical background, a step-by-step experimental protocol, and methods for product analysis. The solvolysis of this compound, a tertiary alkyl halide, in methanol, a polar protic solvent and weak nucleophile, serves as a classic example of an SN1 reaction, which proceeds through a stable tertiary carbocation intermediate. This reaction is often accompanied by a competing E1 (Elimination Unimolecular) reaction. Understanding and controlling the outcomes of such reactions are fundamental in synthetic organic chemistry and crucial for the development of new chemical entities.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups. The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack by a nucleophile.[1][2] The stability of the carbocation is a key factor, with tertiary carbocations being the most stable and thus favoring the SN1 pathway.[3] The reaction of this compound with methanol exemplifies these principles, where the tertiary alkyl halide readily forms a tertiary carbocation that is then attacked by methanol to yield the substitution product, 2-methoxy-2-methylbutane.[1][4] Concurrently, methanol can also act as a base, leading to the formation of elimination byproducts through the E1 mechanism.[4][5]

Reaction Mechanism and Kinetics

The SN1 reaction of this compound with methanol proceeds in two distinct steps:

-

Formation of a Carbocation: The carbon-bromine bond in this compound cleaves heterolytically, with the bromine atom departing as a bromide ion. This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized tertiary carbocation (2-methyl-2-butyl cation).[3][6]

-

Nucleophilic Attack: The nucleophile, methanol, attacks the electrophilic carbocation. This attack can occur from either face of the planar carbocation.[6]

-

Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another methanol molecule yields the final substitution product, 2-methoxy-2-methylbutane, and a protonated methanol molecule.[4]

The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[1][2] Therefore, the rate law is expressed as:

Rate = k[this compound]

This first-order kinetics is a hallmark of the SN1 mechanism.[1]

A competing E1 elimination reaction can also occur from the same carbocation intermediate, where methanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes.[2][4]

Quantitative Data

The solvolysis of this compound in methanol at room temperature yields a mixture of substitution and elimination products. The approximate product distribution is summarized in the table below.[7]

| Product Name | Structure | Reaction Type | Yield (%) |

| 2-Methoxy-2-methylbutane | CH₃CH₂(CH₃)₂COCH₃ | SN1 | 63 |

| 2-Methyl-2-butene | CH₃CH=C(CH₃)₂ | E1 | 30 |

| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | E1 | 7 |

Experimental Protocol

This protocol details the synthesis of 2-methoxy-2-methylbutane from this compound and methanol.

Materials:

-

This compound (tert-amyl bromide)

-

Anhydrous Methanol (CH₃OH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel (100 mL)

-

Erlenmeyer flask (50 mL)

-

Beakers

-

Stirring bar and magnetic stirrer

-

Apparatus for simple distillation

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous methanol.

-

Addition of Alkyl Halide: While stirring, add 5.0 mL (approximately 6.7 g, 0.044 mol) of this compound to the methanol.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or water bath. Let the reaction proceed for 2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 100 mL separatory funnel.

-

Add 30 mL of deionized water to the separatory funnel.

-

Gently shake the funnel, venting frequently to release any pressure.

-

Allow the layers to separate. The organic layer (containing the product) should be the upper layer.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Again, separate the layers and discard the aqueous layer.

-

Wash the organic layer with 20 mL of deionized water.

-

Separate and collect the organic layer in a clean, dry 50 mL Erlenmeyer flask.

-

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.

-

Purification:

-

Decant the dried organic liquid into a clean, dry round-bottom flask.

-

Purify the product by simple distillation. Collect the fraction boiling between 85-88 °C. The expected product, 2-methoxy-2-methylbutane, has a boiling point of approximately 86 °C.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Analyze the product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identify any byproducts.

-

Obtain ¹H NMR and ¹³C NMR spectra of the product to confirm its structure.

-

Product Characterization

Expected SN1 Product: 2-Methoxy-2-methylbutane

-

Molecular Formula: C₆H₁₄O

-

Molecular Weight: 102.17 g/mol [8]

-

Appearance: Colorless liquid

-

Boiling Point: ~86 °C

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately:

-

3.15 ppm (singlet, 3H, -OCH₃)

-

1.45 ppm (quartet, 2H, -CH₂CH₃)

-

1.10 ppm (singlet, 6H, -C(CH₃)₂)

-

0.85 ppm (triplet, 3H, -CH₂CH₃)

-

-

¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately:

-

75 ppm (-C(CH₃)₂OCH₃)

-

49 ppm (-OCH₃)

-

33 ppm (-CH₂CH₃)

-

25 ppm (-C(CH₃)₂)

-

8 ppm (-CH₂CH₃)

-

Expected E1 Byproducts:

-

2-Methyl-2-butene: The major elimination product.

-

2-Methyl-1-butene: The minor elimination product.

These byproducts can be identified by their characteristic peaks in the GC-MS analysis and their unique signals in NMR spectra if present in sufficient quantities.

Visualizations

Caption: The SN1 reaction mechanism of this compound with methanol.

References

- 1. chegg.com [chegg.com]

- 2. structures of E1 reaction mechanisms of this compound | Filo [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. brainly.com [brainly.com]

- 5. SN1 substitution and E1 elimination frequently compete in the sam... | Study Prep in Pearson+ [pearson.com]

- 6. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 7. Solved OCH3 3. (9pts) The solvolysis reaction of 2-bromo-2- | Chegg.com [chegg.com]

- 8. Butane, 2-methoxy-2-methyl- [webbook.nist.gov]

Application Notes and Protocols for the E2 Elimination Reaction of 2-Bromo-2-methylbutane with Potassium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the E2 elimination reaction of 2-bromo-2-methylbutane with potassium hydroxide (B78521) (KOH). The primary products of this reaction are the constitutional isomers 2-methyl-2-butene (B146552) (major product) and 2-methyl-1-butene (B49056) (minor product). This reaction is a classic example of Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[1][2] These application notes include a comprehensive reaction protocol, methods for product analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, and a summary of relevant quantitative data.

Introduction